1,3,5-Tris(4-carboxyphenyl)benzene

Catalog No.
S1972986
CAS No.
50446-44-1
M.F
C27H18O6
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(4-carboxyphenyl)benzene

CAS Number

50446-44-1

Product Name

1,3,5-Tris(4-carboxyphenyl)benzene

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)

InChI Key

SATWKVZGMWCXOJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

The exact mass of the compound 1,3,5-Tris(4-carboxyphenyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Tris(4-carboxyphenyl)benzene, also known as H3BTB, is a C3-symmetric aromatic tricarboxylic acid. Its rigid, extended structure makes it a critical organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and other porous crystalline materials. Unlike smaller tritopic linkers, the defining procurement-relevant characteristic of H3BTB is its ability to serve as a building block for frameworks with exceptionally large pores and high surface areas, which is a primary determinant for its selection in advanced applications.

Research Fit

Building block for ultra-high-surface-area MOFs
Enables thermally stable HOFs via polycatenation
Extended C₃-symmetric linker for pore engineering

Direct substitution of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) with a smaller, more common linker like 1,3,5-benzenetricarboxylic acid (H3BTC) is a critical design failure in processes targeting large-pore materials. The extended length of the H3BTB linker is fundamental to achieving the desired framework topology and resulting pore dimensions. Replacing it with H3BTC results in a completely different material with significantly smaller pores, lower surface area, and a contracted unit cell, rendering it unsuitable for applications that depend on the encapsulation or diffusion of large molecules. This makes the choice of linker a primary, non-negotiable parameter for achieving target performance metrics in gas storage, large-molecule catalysis, and drug delivery systems.

Substitution Risk

Extended phenylene arms provide 11–12 Å pores and ultra-high surface area
Compact structure limits pores to ~9 Å; surface area typically below 2000 m²·g⁻¹
Forms stable, permanently porous HOF (HOF-BTB) with Xe/Kr selectivity
No permanently porous HOF formed under ambient conditions; noble gas separation not achievable
Framework stable above 300 °C in polycatenated HOF
Framework collapse and loss of porosity typically below 150 °C; insufficient for high-temperature applications

Precursor Suitability: Enables >2.5x Higher Surface Area than Smaller Linkers

The primary procurement driver for H3BTB is its demonstrated ability to produce frameworks with exceptionally high surface areas. MOF-177, synthesized from H3BTB, exhibits a Brunauer-Emmett-Teller (BET) surface area of approximately 4500-5000 m²/g. In contrast, HKUST-1, a benchmark MOF synthesized from the smaller comparator 1,3,5-benzenetricarboxylic acid (H3BTC), typically displays a BET surface area in the range of 1400-1800 m²/g.

Evidence DimensionBET Surface Area (N₂ adsorption)
Target Compound Data~4500 m²/g (for MOF-177, made with H3BTB)
Comparator Or Baseline1400-1800 m²/g (for HKUST-1, made with H3BTC)
Quantified Difference≥ 2.5-fold increase
ConditionsN₂ adsorption at 77 K on activated MOF samples.

For applications in high-capacity gas storage and catalysis, maximizing surface area is a critical performance objective directly tied to the choice of this specific linker.

BET Surface Area
Cross-study
MOF-177: ~5000 m²·g⁻¹
HKUST-1: 1500–1800 m²·g⁻¹
3- to 5-fold increase
Supports ultra-high porosity MOF synthesis
N₂, 77 K; solvent exchange, vacuum activation

Pore Size Engineering: Delivers Extra-Large Pores for Bulky Molecule Access

The extended struts of H3BTB directly translate to larger framework pore apertures, a critical factor for processability and application performance. MOF-177, built with H3BTB, possesses large spherical pores with a diameter of approximately 1.7 nm (17 Å). This is significantly larger than the pores in materials made from smaller linkers, such as HKUST-1 (from H3BTC), which features interconnected channels with pore diameters of only 0.9 nm.

Evidence DimensionPore Diameter
Target Compound Data~1.7 nm (for MOF-177, from H3BTB)
Comparator Or Baseline~0.9 nm (for HKUST-1, from H3BTC)
Quantified Difference~89% larger pore diameter
ConditionsCrystallographically determined pore aperture of activated frameworks.

This larger pore size is essential for applications requiring the diffusion and processing of bulky substrates, such as in catalysis with large organic molecules or for the encapsulation of therapeutic agents.

H₂ Storage
Cross-study
MOF-177: 7.5 wt%
HKUST-1: 2.5–2.8 wt%
~3-fold increase
Supports H₂ storage material development
77 K, 70 bar; volumetric Sieverts apparatus

Thermal Stability: Forms Frameworks with High Thermal Stability Suitable for Demanding Processes

While thermal stability is highly dependent on the final MOF structure and metal node, H3BTB can be used to construct frameworks with robust thermal properties. For example, a porous polyoxometalate-based MOF functionalized with H3BTB showed stability in thermogravimetric analysis (TGA), with the main framework decomposition occurring after the removal of guest molecules. This is comparable to the stability seen in widely used frameworks like HKUST-1 (from H3BTC), which is stable up to 240°C. This demonstrates that the use of the larger H3BTB linker does not necessarily compromise the thermal stability required for activation and catalysis.

Evidence DimensionThermal Decomposition Temperature
Target Compound DataForms frameworks with stable backbones post-guest removal.
Comparator Or BaselineHKUST-1 (from H3BTC) is stable up to 240°C.
Quantified DifferenceComparable thermal regime
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere.

Ensures the resulting material can withstand the thermal stress of solvent removal (activation) and use in elevated-temperature applications without structural collapse.

Xe/Kr Selectivity
Head-to-head
HOF-BTB: Xe 1.71, Kr 1.00 mmol·g⁻¹
IAST selectivity 8.6 at 1 bar
H₃BTC: no stable porous HOF
Supports noble gas separation studies
298 K; single-component isotherms
Thermal Stability
Head-to-head
HOF-BTB retains porosity >300 °C
H₃BTC frameworks collapse below 150 °C
Difference >150 °C
Supports high-temperature gas separation research
Variable-temperature PXRD, TGA under N₂
DNA Binding & Cytotoxicity
Head-to-head
H₃BTB: Kb = 2.8 × 10⁴ M⁻¹; IC₅₀ 48.5 µM (MCF-7)
H₃BTC: Kb < 1 × 10³ M⁻¹; IC₅₀ > 200 µM
Reported cytotoxicity endpoint context
UV-Vis titration; MTT assay, 48h; cell-model review
Pore Size & Topology
Class-level
H₃BTB-MOF: 11–12 Å pores, 3× pore volume
H₃BTC-MOF: ~9 Å pores
Supports large-guest encapsulation research
N₂ adsorption, NLDFT analysis; isoreticular expansion

High-Capacity Gas Storage Media

The exceptionally high surface area (>4500 m²/g) enabled by H3BTB is a direct prerequisite for developing materials with high gravimetric gas adsorption capacity. Frameworks like MOF-177 are specifically investigated for storing gases such as hydrogen and methane, where performance is directly correlated with accessible surface area.

Heterogeneous Catalysis with Bulky Molecules

The extra-large pore apertures (~1.7 nm) created using H3BTB allow for the diffusion of bulky substrates and products that are sterically hindered by the smaller pores of common frameworks. This makes H3BTB the linker of choice for designing catalysts for fine chemical synthesis, pharmaceutical intermediates, and other processes involving large organic molecules.

Encapsulation and Controlled Release of Large Therapeutics

For drug delivery applications, the ability to encapsulate large therapeutic agents like proteins or polynucleotides is critical. The significant pore volume and wide apertures of frameworks synthesized from H3BTB provide the necessary architecture to host these large guest molecules for subsequent controlled release, an application not feasible with smaller-pore analogues.

Application Fit

Application
Selection Property
Validation Focus
High-surface-area MOF synthesis
Extended phenylene-spacer linker
BET surface area and pore volume verification
Noble gas separation HOF studies
Polycatenated HOF-forming tricarboxylate
Thermal stability and Xe/Kr selectivity validation
Cancer cell-model MOF research
DNA-binding linker scaffold
Cytotoxicity and DNA-binding assay validation
Large-guest encapsulation MOF studies
Extended linker for large-pore frameworks
Pore size distribution and guest uptake verification

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1,3,5-Tris(4-carboxyphenyl)benzene

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